6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol
Description
Structural Classification and Nomenclature of Azabicyclo[3.1.1]heptane Systems
The azabicyclo[3.1.1]heptane system is a specific class of bridged azabicyclic compounds. Its nomenclature is determined by the IUPAC (International Union of Pure and Applied Chemistry) system for bicyclic alkanes. The name "azabicyclo" indicates a bicyclic system containing a nitrogen atom. The numbers in the brackets, [3.1.1], denote the number of atoms in the bridges connecting the two bridgehead atoms, in descending order. In this case, there are three bridges of three, one, and one atom, respectively. The term "heptane" specifies that the total number of atoms in the bicyclic system is seven. The position of the nitrogen atom is indicated by a number preceding the name, as in "3-aza".
The rigidity of the bicyclo[3.1.1]heptane framework leads to distinct stereochemical properties. Substituents on the ring system can adopt specific spatial orientations, which is a crucial feature in the design of pharmacologically active molecules. abovchem.com The conformation of these systems can be described as a distorted chair or boat-like form, depending on the substitution pattern. researchgate.net
| Component | Description |
|---|---|
| aza | Indicates the presence of a nitrogen atom in the ring system. |
| bicyclo | Denotes a molecule with two fused rings. |
| [3.1.1] | Specifies the number of atoms in each of the three bridges connecting the bridgehead atoms. |
| heptane | Indicates a total of seven atoms in the bicyclic system. |
Historical Development and Significance of Bridged Azacycles in Synthetic Strategy
The interest in bridged azabicyclic systems can be traced back to the study of naturally occurring alkaloids, many of which possess complex, bridged architectures. Over the years, synthetic chemists have developed a variety of methods to construct these intricate frameworks. Early strategies often involved intramolecular cyclization reactions, which remain a cornerstone of their synthesis.
The significance of bridged azacycles in synthetic strategy has grown considerably with the increasing demand for novel drug candidates. The rigid nature of these scaffolds allows for the precise positioning of functional groups in three-dimensional space, a concept often referred to as "conformational restriction." This can lead to improved pharmacological properties, such as enhanced potency and reduced off-target effects, by pre-organizing the molecule for optimal interaction with its biological target. acs.org Furthermore, the introduction of a nitrogen atom provides a handle for further chemical modifications and can influence the physicochemical properties of the molecule, such as its solubility and basicity.
Overview of Research Trajectories for the 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol Framework
While the broader class of azabicyclo[3.1.1]heptanes has been explored as promising isosteres for piperidines in medicinal chemistry, detailed research specifically on this compound is limited. abovchem.comresearchgate.net However, the synthesis and structural assignment of a closely related compound, 1-(2-chlorophenyl)-6-methyl-6-azabicyclo[3.1.1]heptan-7-ol, was reported in 1981, suggesting early interest in this scaffold. acs.org
The primary research trajectory for compounds within the 3-azabicyclo[3.1.1]heptane framework has been their application as building blocks in drug discovery. The presence of both a secondary amine and a tertiary alcohol in this compound provides two points for diversification, making it a potentially valuable intermediate for the synthesis of compound libraries.
Research into related 6-azabicyclo[3.1.1]heptane systems has highlighted their potential to mimic different conformations of the piperidine (B6355638) ring, a common motif in pharmaceuticals. researchgate.net This suggests that the this compound framework could be utilized to create novel, conformationally restricted analogs of existing drugs, potentially leading to improved therapeutic profiles. Future research will likely focus on the development of efficient and stereoselective synthetic routes to this compound and the exploration of its utility in the synthesis of new biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| Key Functional Groups | Secondary Amine, Tertiary Alcohol |
| Potential Applications | Building block for medicinal chemistry |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-methyl-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C7H13NO/c1-7(9)5-2-6(7)4-8-3-5/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
PZWAFPFRMXCXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1CNC2)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 6 Methyl 3 Azabicyclo 3.1.1 Heptan 6 Ol Systems
Mechanistic Studies of Ring-Forming Reactions
The synthesis of the 3-azabicyclo[3.1.1]heptane core is a subject of extensive research, with several mechanistic pathways being explored to achieve efficient and stereocontrolled ring formation. These methods often leverage the high ring strain of precursors like bicyclo[1.1.0]butanes (BCBs) to drive the desired transformations.
Radical-Mediated Cyclizations
Radical-mediated pathways offer a powerful tool for the construction of the 3-azabicyclo[3.1.1]heptane skeleton. One notable example is the photochemical intermolecular [3σ+2σ]-cycloaddition for the construction of aminobicyclo[3.1.1]heptanes. nih.gov This reaction proceeds via a proposed mechanism initiated by the photoexcitation of an Iridium(III) photocatalyst. The excited catalyst then engages in a single-electron transfer with a cyclopropylamine, leading to a radical cation intermediate. This intermediate undergoes cyclization to form a radical cation which is subsequently reduced to furnish the final bicyclo[3.1.1]heptane product. nih.gov
Another significant advancement in this area is the pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of BCBs with vinyl azides. This method provides access to 2-azabicyclo[3.1.1]heptenes, which are precursors to the saturated bicyclic system. The mechanism involves the ring-opening of the BCB by a boryl radical to form a cyclobutyl radical. This radical then adds to the vinyl azide, generating an iminyl radical, which undergoes a 6-exo-trig radical cyclization to form the bicyclic product.
A unified strategy to access both aza- and oxa-bicyclo[3.1.1]heptanes has also been developed using a photoredox-catalyzed oxidative radical-polar crossover mechanism. researchgate.net This method utilizes readily accessible amino or hydroxy acid derivatives and exhibits a broad substrate scope.
[4π+2σ] Cycloaddition Pathway Analysis
While direct [4π+2σ] cycloadditions to form the 3-azabicyclo[3.1.1]heptane core are less common, related cycloaddition strategies have been explored. For instance, the Lewis acid-catalyzed dearomative [4π+2σ] cycloaddition of bicyclobutanes with isoquinolinium methylides has been used to produce ring-fused azabicyclo[3.1.1]heptanes. Density Functional Theory (DFT) calculations have been employed to investigate the transition states of similar [4+2] cycloaddition reactions, revealing asynchronous concerted pathways. researchgate.netresearchgate.net These computational studies provide valuable insights into the electronic and steric factors that govern the reactivity and selectivity of such transformations.
Formal [2σ + 2σ]-cycloadditions of aziridines with bicyclo[1.1.0]butanes, catalyzed by B(C₆F₅)₃, have been developed to construct enantiopure 2-azabicyclo[3.1.1]heptane derivatives. Mechanistic experiments and DFT calculations support the stereospecific nature of this reaction.
σ-Bond Cross-Exchange Reaction Mechanisms
A novel approach to constructing substituted bicyclo[3.1.1]heptane derivatives involves a [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl (B3062369) ketones. acs.org This reaction, catalyzed by a tetraalkoxydiboron compound in the presence of a pyridine (B92270) derivative, proceeds via a pyridine-assisted boronyl radical catalytic cycle as supported by computational mechanistic investigations. acs.org This method represents an atom-economical route to highly functionalized bicyclo[3.1.1]heptane cores.
Reactivity at the Nitrogen Atom (N-3)
The nitrogen atom at the N-3 position of the 6-methyl-3-azabicyclo[3.1.1]heptan-6-ol system is a key site of reactivity, influencing the molecule's physical and chemical properties. Its nucleophilic character allows for a variety of chemical modifications.
Nucleophilic Properties and Alkylation Reactions
The N-3 nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for reactions with various electrophiles, most notably alkylating agents. The constrained geometry of the bicyclic system can influence the accessibility of the nitrogen lone pair and thus its reactivity compared to acyclic or monocyclic amines.
Alkylation of the N-3 position is a common strategy to introduce substituents and modify the properties of the molecule. For instance, in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives, the nitrogen has been successfully alkylated with benzyl (B1604629) bromide. chemrxiv.org Reductive amination is another powerful method for introducing alkyl groups at the nitrogen atom. youtube.com
| Reactant | Alkylating Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivative | Benzyl bromide | N-benzylated product | - | 91% | chemrxiv.org |
| Ketone/Aldehyde | Primary Amine + NaBH₃CN | Secondary Amine | Reductive Amination | - | youtube.com |
| Ketone/Aldehyde | Secondary Amine + NaBH₃CN | Tertiary Amine | Reductive Amination | - | youtube.com |
Protection and Deprotection Strategies
In multi-step syntheses involving the 3-azabicyclo[3.1.1]heptane core, protection of the N-3 nitrogen is often necessary to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Commonly used protecting groups for the secondary amine in this system include the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). vulcanchem.com The benzyl group is often introduced via benzylation with benzyl bromide and can be removed by catalytic hydrogenolysis. chemrxiv.org
| Protecting Group | Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane or ethyl acetate; Formic acid | vulcanchem.com |
| Benzyl (Bn) | Benzyl bromide | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | chemrxiv.org |
| Benzaldehyde (for primary amino group) | Benzaldehyde | - | chemrxiv.org |
Skeletal Rearrangements and Ring Transformations
The bicyclo[3.1.1]heptane framework is susceptible to skeletal rearrangements, particularly through carbocationic intermediates. The formation of a carbocation at C-6 of this compound, typically under acidic conditions, can initiate such transformations.
A likely rearrangement pathway is the Wagner-Meerwein rearrangement, which involves a 1,2-alkyl shift to form a more stable carbocation. mychemblog.com In the context of the 6-methyl-3-azabicyclo[3.1.1]heptane system, the formation of a carbocation at C-6 could be followed by the migration of one of the adjacent bridgehead carbons or the methyl group. This would lead to a rearranged bicyclic or even a monocyclic system. Studies on related fenchyl alcohols have shown that Wagner-Meerwein rearrangements can lead to the formation of tetrasubstituted alkenes with a bicyclo[3.1.1]heptane skeleton. researchgate.net
Ring-opening reactions are also a possibility, especially given the inherent strain of the bicyclo[3.1.1]heptane system which contains a cyclobutane (B1203170) ring. Acid-catalyzed ring opening of the four-membered ring could lead to the formation of a functionalized piperidine (B6355638) derivative.
Fragmentation of the molecule under mass spectrometry can also provide insights into its stability and potential rearrangement pathways. The fragmentation of bicyclic alcohols often involves initial loss of water, followed by characteristic cleavages of the ring system. libretexts.org
Table 3: Potential Skeletal Rearrangements and Ring Transformations
| Transformation Type | Initiating Condition | Plausible Intermediate | Potential Product(s) |
| Wagner-Meerwein Rearrangement | Acid Catalysis | Tertiary carbocation at C-6 | Rearranged bicyclo[3.1.1]heptane or bicyclo[3.2.0]heptane derivatives. mychemblog.comresearchgate.net |
| Ring Opening | Strong Acid / Heat | Carbocation intermediate | Functionalized piperidine derivatives. |
| Fragmentation (Mass Spectrometry) | Electron Ionization | Molecular ion | Fragments resulting from loss of water, methyl group, and ring cleavage. libretexts.org |
Derivatization and Synthetic Utility of 6 Methyl 3 Azabicyclo 3.1.1 Heptan 6 Ol and Its Derivatives
Functionalization of the Azabicyclo[3.1.1]heptane Core
Modification of the core structure of azabicyclo[3.1.1]heptanes can be achieved through selective C-H functionalization or transformations involving the bridgehead and bridge carbon atoms, enabling the introduction of diverse substituents and structural motifs.
The selective introduction of functional groups onto the azabicyclo[3.1.1]heptane skeleton is a key strategy for creating analogues of bioactive molecules. One powerful method is the palladium-catalyzed transannular C–H arylation of alicyclic amines, including the azabicyclo[3.1.1]heptane system. scispace.comnih.gov This approach utilizes the coordination of the amine nitrogen to direct C-H activation. The development of a second-generation catalyst system employing pyridine- and quinoline-carboxylate ligands has been shown to significantly improve the reaction rate, yield, and scope of these transformations. scispace.comnih.gov These ligands are believed to impede catalyst decomposition pathways, thereby enhancing efficiency. scispace.com
Another modern approach for functionalization involves photocatalysis. A Minisci-like reaction under mild, photocatalytic conditions can be used to introduce various heterocycles at the bridgehead position of aza-bicyclo[3.1.1]heptanes from N-hydroxyphthalimide esters of the corresponding carboxylic acids. acs.org This method provides access to structures that are of high interest in medicinal chemistry as potential bioisosteres for meta-substituted pyridines. acs.org
Furthermore, a range of 3-substituted 6-azabicyclo[3.1.1]heptanes can be synthesized on a large scale from a common intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. nih.gov This intermediate allows for the preparation of diastereomerically pure cis- and trans-substituted derivatives, including diamines and amino alcohols, which serve as versatile building blocks. nih.gov
Table 1: Palladium-Catalyzed Transannular C–H Arylation of an Azabicyclo[3.1.1]heptane Derivative This table illustrates the improved efficiency of the second-generation catalyst system for C-H functionalization.
| Substrate | Arylating Agent | Ligand | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| N-Picolinoyl-3-azabicyclo[3.1.1]heptane | PhI | None | 100 | 29 | scispace.com |
| N-Picolinoyl-3-azabicyclo[3.1.1]heptane | PhI | Picolinic acid (L8) | 100 | 84 | scispace.com |
The bridge and bridgehead carbons of the azabicyclo[3.1.1]heptane core are also targets for synthetic modification. The carbonyl group at the C6 position in derivatives like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one serves as a versatile handle for derivatization. researchgate.netnih.gov For example, the nucleophilic addition of a Grignard reagent to this ketone proceeds with high stereoselectivity, attacking the carbonyl from the less sterically hindered side to yield a single isomer of the corresponding tertiary alcohol. researchgate.net
The construction of the bicyclo[3.1.1]heptane skeleton itself can be achieved through methods that install functionality at the bridge carbons. A [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones, enabled by boronyl radical catalysis, provides a route to highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov This reaction builds the core with multiple substituents, demonstrating a sophisticated method for controlling the substitution pattern of the final structure. nih.gov The strain within the bicyclic system, such as in the parent hydrocarbon pinene, can be strategically used to drive rearrangements and ring-opening reactions, highlighting the synthetic potential inherent in the bicyclo[3.1.1]heptane framework. rsc.org
Table 2: Derivatization of the C6-Carbonyl Group in 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one This table showcases selective transformations at a bridge carbon atom.
| Reagent | Reaction Type | Product | Yield (%) | Source |
|---|---|---|---|---|
| PhMgBr | Grignard Addition | 3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol | 87 | researchgate.net |
| (Trifluoromethyl)trimethylsilane / TBAF | Trifluoromethylation | 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol | 97 | researchgate.net |
Synthesis of Complex Molecules from the 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol Scaffold
The rigid three-dimensional structure of the this compound scaffold makes it an ideal starting point for the synthesis of more complex molecular architectures with well-defined spatial arrangements of functional groups.
A key application of the azabicyclo[3.1.1]heptane core is its use as a conformationally restricted isostere of piperidine (B6355638). researchgate.net The bicyclic structure locks the embedded piperidine ring into a specific "boat" or distorted "chair" conformation, which can pre-organize appended functional groups for optimal interaction with biological targets. thieme-connect.com This principle has been applied in the synthesis of complex heterocyclic systems, such as bridged analogues of thalidomide (B1683933). researchgate.net An efficient synthetic route starting from a 1,3-functionalized cyclobutane (B1203170) derivative yields a key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be elaborated into these complex, polycyclic structures. researchgate.net The defined stereochemistry of 3-substituted 6-azabicyclo[3.1.1]heptanes, which can be prepared as distinct cis- and trans-isomers, provides access to different three-dimensional arrangements, further expanding their utility in drug design. nih.govthieme-connect.com
The azabicyclo[3.1.1]heptane framework can be incorporated into larger, more diverse polycyclic systems. The synthesis of bridged thalidomide analogues is a prime example where the bicyclic core is fused to another heterocyclic system. researchgate.net General strategies for expanding such bicyclic cores into more intricate polycyclic architectures often rely on intramolecular bond-forming reactions. rsc.org The inherent ring strain of the bicyclo[3.1.1]heptane system can also be harnessed in strain-release transformations to construct different bicyclic or polycyclic frameworks. rsc.org For instance, visible-light-induced reactions of related strained systems like bicyclo[1.1.0]butanes can be used to synthesize substituted bicyclo[3.1.1]heptanes, demonstrating how strained precursors can be used to build up molecular complexity. rsc.org
Chemo- and Stereoselective Functional Group Interconversions
The functional groups on the this compound scaffold and its derivatives can be transformed with high levels of chemical and stereochemical control. The hydroxyl group at the C6 position is a key functional handle that can be oxidized to a ketone. This resulting ketone can then undergo stereoselective reductions or additions. researchgate.netrsc.org For example, the addition of organometallic reagents to the C6 ketone occurs selectively from the less hindered face of the molecule, resulting in a single diastereomer of the product alcohol. researchgate.net
Synthetic routes toward functionalized azabicyclo[3.1.1]heptanes often rely on highly selective transformations. The conversion of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid is a versatile platform for chemo- and stereoselective functional group interconversions. nih.gov Pb(OAc)₄-mediated oxidative decarboxylation chemoselectively produces a ketone, while monodecarboxylation can be controlled to yield an easily separable mixture of cis and trans diastereomers of the corresponding monocarboxylic acid. nih.gov These intermediates can then be converted into other functional groups, such as amines and alcohols, while retaining the stereochemical integrity of the core, providing diastereomerically pure building blocks for drug discovery. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione |
| 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one |
| 3-Benzyl-6,6-difluoro-3-azabicyclo[3.1.1]heptane |
| 3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol |
| 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol |
| 3-Methylpicolinic acid |
| This compound |
| 6-methyl-6-azabicyclo[3.2.1]octan-3-one |
| bicyclo[1.1.0]butane |
| Diethylaminosulfur trifluoride (DAST) |
| Grignard reagent |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid |
| N-hydroxyphthalimide ester |
| N-Picolinoyl-3-azabicyclo[3.1.1]heptane |
| Palladium |
| PhI (Iodobenzene) |
| PhMgBr (Phenylmagnesium bromide) |
| Picolinic acid |
| Pinene |
| Piperidine |
| Pyridine (B92270) |
| Quinoline |
| Thalidomide |
Role as a Synthetic Intermediate for Chiral Scaffolds
The rigid bicyclic framework of this compound, which pre-organizes substituents in a defined three-dimensional space, makes it an attractive starting material for the synthesis of chiral scaffolds. Although direct applications of this specific compound in asymmetric catalysis are not extensively documented in publicly available research, its structural analogy to well-established chiral auxiliaries and ligands, particularly those derived from pinene, provides a strong basis for its potential utility. The presence of both a secondary amine and a tertiary alcohol functional group offers multiple points for derivatization, allowing for the systematic tuning of steric and electronic properties of the resulting chiral scaffolds.
The core structure, the 3-azabicyclo[3.1.1]heptane system, is recognized for its value as a versatile synthetic scaffold. Its inherent rigidity is a key feature that can enhance binding affinity to biological targets or influence the stereochemical outcome of a catalyzed reaction. This has led to the development of synthetic methods to access chiral polysubstituted 3-azabicyclo[3.1.1]heptanes, underscoring the importance of this chiral framework in synthetic and medicinal chemistry.
By analogy to pinane-based chiral aminodiols, which are effective catalysts for reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes, derivatives of this compound could be envisioned to perform similarly. The synthesis of these pinane-based ligands often starts from naturally occurring α- or β-pinene and involves the introduction of amino and hydroxyl groups to the bicyclo[3.1.1]heptane core. mdpi.com These chiral aminodiols, when used as catalysts, have demonstrated the ability to induce moderate to good enantioselectivities in the alkylation of aldehydes. mdpi.com
Derivatization Strategies for Chiral Ligand Synthesis:
The synthetic utility of this compound as a precursor for chiral scaffolds would rely on the selective modification of its amine and alcohol functionalities.
N-Functionalization: The secondary amine can be readily derivatized with a variety of substituents. For instance, the introduction of bulky aromatic or aliphatic groups can create a sterically hindered environment around a metal center in a catalyst-ligand complex, which is crucial for achieving high enantioselectivity. Furthermore, the nitrogen atom can be incorporated into a larger chelating system, such as a pincer ligand, by introducing appropriate side chains.
O-Functionalization: The tertiary hydroxyl group can be etherified or esterified to modulate the electronic properties and steric bulk of the resulting ligand. For example, benzylation of the alcohol, a common strategy in related systems, can influence the stereochemical outcome of catalyzed reactions. mdpi.com
Potential Applications in Asymmetric Catalysis:
Based on the performance of structurally similar pinane-based chiral ligands, derivatives of this compound could be applied as catalysts or chiral auxiliaries in a range of asymmetric transformations.
One of the most well-studied applications of pinane-based aminodiol ligands is the enantioselective addition of organozinc reagents to aldehydes. mdpi.com The following table illustrates the typical performance of such catalysts, which could be expected from analogous scaffolds derived from this compound.
Table 1: Performance of Pinane-Based Aminodiol Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Catalyst Precursor | Ligand Structure | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (-)-β-Pinene | (1R,2R,3S,5R)-3-((Benzylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol | 95 | 7 (R) |
| (-)-β-Pinene | (1R,2S,3S,5R)-6,6-Dimethyl-3-((((R)-1-phenylethyl)amino)methyl)bicyclo[3.1.1]heptane-2,3-diol | 43 | 36 (R) |
| (-)-β-Pinene | (1R,2S,3S,5R)-2-(Benzyloxy)-6,6-dimethyl-3-((((R)-1-phenylethyl)amino)methyl)bicyclo[3.1.1]heptan-3-ol | 36 | 74 (S) |
Data derived from studies on pinane-based chiral aminodiols and their O-benzyl derivatives as catalysts in the addition of diethylzinc to benzaldehyde. mdpi.com
The data in Table 1 demonstrates that modifications to the amino and hydroxyl groups significantly impact both the yield and the enantioselectivity of the reaction. For instance, the introduction of a benzyloxy group in place of a hydroxyl group can invert the stereochemical preference of the catalyst. This highlights the potential for fine-tuning the catalytic properties of scaffolds derived from this compound through systematic derivatization.
Further research into the derivatization of this compound and the evaluation of the resulting compounds as ligands and catalysts in various asymmetric reactions would be necessary to fully realize their potential as valuable chiral scaffolds in organic synthesis.
Advanced Structural Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for unambiguous assignment of all proton and carbon signals and provides crucial information on stereochemistry and conformational preferences.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the bicyclic frame, with chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as anisotropic effects from the ring system. The methyl group would appear as a singlet, while the protons of the azetidine (B1206935) and piperidine (B6355638) rings would exhibit complex splitting patterns due to geminal and vicinal coupling. The ¹³C NMR spectrum would complement this by showing seven distinct carbon signals, with the chemical shifts of C-6 (bearing the hydroxyl and methyl groups) and the carbons adjacent to the nitrogen (C-2, C-4) being particularly informative. ipb.pt
Advanced 2D NMR techniques are essential for definitive assignments. rsc.org For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the relative stereochemistry of the methyl and hydroxyl groups at the C-6 position by identifying through-space correlations between the methyl protons and nearby protons on the bicyclic frame.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1/C5 (bridgehead) | 1.8 - 2.5 | 35 - 45 | Bridgehead protons and carbons. |
| C2/C4 | 2.8 - 3.5 | 50 - 60 | Carbons adjacent to the nitrogen atom. |
| C6 | - | 70 - 80 | Quaternary carbon bearing the -OH and -CH₃ groups. |
| C7 | 1.5 - 2.2 | 25 - 35 | Methylene bridge carbon. |
| 6-CH₃ | 1.2 - 1.5 | 20 - 30 | Methyl group singlet. |
| 3-NH | Variable (broad) | - | Proton on nitrogen, shift is concentration and solvent dependent. |
| 6-OH | Variable (broad) | - | Hydroxyl proton, shift is concentration and solvent dependent. |
Note: These are estimated values based on known shifts for 3-azabicyclo[3.1.1]heptane derivatives and general principles. Actual values may vary based on solvent and other experimental conditions.
The bicyclo[3.1.1]heptane system is conformationally constrained due to the presence of the four-membered ring. The six-membered ring portion of the molecule can adopt several conformations, including a "bridged chair," a "bridged boat," or a "Y-shaped" conformation. capes.gov.br The preferred conformation is determined by minimizing steric and torsional strain. The study of related bicyclic systems, such as bicyclo[3.3.1]nonanes, has shown that dynamic NMR (DNMR) is a critical technique for investigating the kinetics of ring inversion. researchgate.net
By recording NMR spectra at various temperatures, one can observe changes in the line shapes of the signals. At low temperatures, the rate of interconversion between conformers slows sufficiently on the NMR timescale, allowing for the observation of distinct signals for each populated conformation. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into time-averaged signals at high temperatures. Analysis of these line-shape changes allows for the calculation of the activation energy barriers (ΔG‡) for the ring inversion process. beilstein-journals.org For the 3-azabicyclo[3.1.1]heptane system, this analysis would reveal the energy landscape of the conformational interconversions and the relative populations of the different conformers in solution. The nitrogen atom can also undergo inversion, and DNMR can be used to study this process, although in many azabicycles, nitrogen inversion is rapid at room temperature. researchgate.net
The synthesis of this compound can potentially produce multiple stereoisomers. NMR spectroscopy is a primary tool for assessing both diastereomeric and enantiomeric purity.
Diastereomeric Purity: Diastereomers have different physical properties and, consequently, distinct NMR spectra. If a sample contains a mixture of diastereomers (e.g., cis and trans isomers with respect to the methyl and hydroxyl groups relative to the rest of the ring system), separate sets of signals will appear for each diastereomer in the ¹H and ¹³C NMR spectra. The ratio of these diastereomers can be accurately determined by integrating the corresponding signals in the ¹H NMR spectrum.
Enantiomeric Purity: Enantiomers are spectroscopically identical in an achiral environment. To determine enantiomeric excess (ee), a chiral environment must be introduced. This is commonly achieved in NMR by two methods:
Chiral Derivatizing Agents (CDAs): The amine or alcohol functional group is reacted with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), to form a covalent mixture of diastereomers. These newly formed diastereomers will have distinct NMR signals (particularly for protons near the new stereocenter), which can be integrated to determine the original enantiomeric ratio.
Chiral Solvating Agents (CSAs): A chiral solvent or a chiral lanthanide shift reagent is added to the NMR sample. These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This association induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their quantification. Advanced methods using specialized chiral probes, sometimes incorporating fluorine-19 (¹⁹F) NMR, offer high sensitivity for this purpose. nih.govacs.org
X-ray Crystallography for Solid-State Structure Elucidation
While solution-state information is provided by NMR, single-crystal X-ray crystallography offers a definitive, high-resolution picture of the molecule's structure in the solid state. Although a crystal structure for this compound is not publicly available, extensive analysis of the closely related analog, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one , provides significant insight into the core scaffold's geometry. nih.govresearchgate.net
The crystal structure of a 3-azabicyclo[3.1.1]heptane derivative reveals the geometric consequences of its strained ring system. The internal angles of the cyclobutane (B1203170) ring are significantly compressed from the ideal 90° of a planar cyclobutane, reflecting the puckered nature of this moiety within the bicyclic framework. Bond lengths are generally within expected ranges for C-C, C-N, and C=O bonds. The dihedral angles define the precise conformation of the rings in the solid state, confirming the puckering of both the six-membered and four-membered rings. researchgate.net For this compound, a crystal structure would definitively establish the relative stereochemistry at C-6 and the preferred solid-state conformation of the entire molecule.
Table 2: Representative Geometric Parameters from a 3-Azabicyclo[3.1.1]heptane Analog Crystal Structure
| Parameter | Description | Typical Value | Implication |
| C-C bond length (cyclobutane) | Length of carbon-carbon bonds within the 4-membered ring | ~1.54 - 1.56 Å | Typical for saturated C-C bonds, slightly elongated due to strain. |
| C-N bond length | Length of carbon-nitrogen bonds in the azetidine moiety | ~1.47 - 1.49 Å | Standard single bond length. |
| Internal C-C-C angle (cyclobutane) | Bond angles within the 4-membered ring | ~87° - 89° | Indicates significant angle strain from the ideal 109.5° sp³ angle. |
| Dihedral Angles | Torsion angles defining the ring pucker | Variable | Confirms a non-planar, puckered conformation for both rings. |
Note: Data are generalized from published structures of 3-azabicyclo[3.1.1]heptane derivatives, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, and serve as representative values. researchgate.net
Crystal packing refers to the arrangement of molecules in the crystal lattice, which is governed by intermolecular interactions. rsc.org For this compound, the primary interactions driving the crystal packing would be hydrogen bonds. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, while the secondary amine (-NH) group can also function as both a donor and an acceptor.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These methods are complementary and are excellent for confirming the structural integrity of this compound.
The IR and Raman spectra would be dominated by absorptions corresponding to the key functional groups:
O-H Stretch: A strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.
N-H Stretch: A moderate, somewhat broad peak in the 3200-3500 cm⁻¹ region, typical for a secondary amine. This peak may overlap with the O-H stretch.
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the methyl and bicyclic ring systems.
C-O Stretch: A strong band in the IR spectrum, typically around 1050-1150 cm⁻¹, indicative of a tertiary alcohol.
C-N Stretch: A moderate absorption in the fingerprint region, around 1100-1250 cm⁻¹.
The positions and shapes of the O-H and N-H stretching bands can provide insights into the extent and nature of hydrogen bonding in the sample (both neat and in solution), which can correlate with the conformational and packing information obtained from NMR and X-ray crystallography, respectively. rsc.org
Table 3: Characteristic Infrared (IR) and Raman Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad | Weak |
| N-H Stretch | Secondary Amine | 3200 - 3500 | Moderate, Broad | Weak |
| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Strong | Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Moderate | Weak |
| C-H Bend | CH₂, CH₃ | 1350 - 1470 | Moderate | Moderate |
| C-O Stretch | Tertiary Alcohol | 1050 - 1150 | Strong | Weak |
| C-N Stretch | Aliphatic Amine | 1100 - 1250 | Moderate | Moderate |
Chirality Determination Methods Beyond Synthesis (e.g., Circular Dichroism)
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly for compounds with potential biological applications. For this compound, which possesses a chiral center at the C6 position, methods that go beyond synthetic correlation are essential for unambiguous stereochemical assignment. Chiroptical spectroscopic techniques, notably Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for elucidating the absolute configuration of chiral molecules in solution. nih.govresearchgate.net These techniques are based on the differential absorption of left- and right-circularly polarized light. encyclopedia.pub
The contemporary approach for assigning absolute configuration combines experimental chiroptical measurements with quantum chemical calculations, most commonly Density Functional Theory (DFT). rsc.orgresearchgate.net This synergy provides a reliable and robust assignment where the experimental spectrum of an enantiomer is matched with a theoretically calculated spectrum for a known configuration (R or S).
The general workflow for this process involves several key steps:
Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule. Flexible molecules can exist in multiple shapes, and the observed chiroptical spectrum is a population-weighted average of the spectra of all contributing conformers. rsc.org
Quantum Chemical Calculations: For each stable conformer, the geometry is optimized, and properties such as thermodynamic energies, optical rotation, and the full CD and VCD spectra are calculated using DFT methods (e.g., B3LYP functional with a basis set like 6-31G*). psu.edunih.gov
Spectral Simulation: The calculated spectra of the individual conformers are averaged according to their Boltzmann populations based on their calculated Gibbs free energies to generate a final theoretical spectrum for a specific enantiomer. nih.gov
Comparison and Assignment: The simulated spectrum is then compared to the experimental spectrum. A high degree of similarity between the experimental spectrum and the spectrum calculated for a specific enantiomer (e.g., the (R)-enantiomer) allows for the confident assignment of that absolute configuration to the sample. rsc.org
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD), often simply called Circular Dichroism (CD), measures the differential absorption of polarized light in the UV-Visible range, corresponding to electronic transitions. encyclopedia.pub The resulting spectrum, a plot of this difference (Δε) against wavelength, shows positive or negative peaks, known as Cotton effects. Enantiomers will produce mirror-image ECD spectra, providing a unique fingerprint for each. encyclopedia.pub
For this compound, the primary chromophores are the nitrogen atom of the amine and the oxygen atom of the hydroxyl group. While these are not strong chromophores, modern computational methods can accurately predict the ECD spectra arising from their electronic transitions. By comparing the experimentally measured ECD spectrum with the DFT-calculated spectrum, the absolute configuration can be determined.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD. nih.gov It measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to molecular vibrations. researchgate.net VCD has become a particularly powerful tool for the structural analysis of chiral molecules. rsc.orgresearchgate.net
Key advantages of VCD include:
Rich Information: VCD spectra typically contain numerous bands across the mid-IR fingerprint region, providing a detailed and unique structural fingerprint for a molecule. researchgate.net
High Sensitivity: The technique is highly sensitive to the mutual orientation of different functional groups within the molecule, offering detailed three-dimensional structural information. nih.gov
Broad Applicability: It is effective for a wide range of molecules, including those that lack strong UV-Vis chromophores required for ECD. researchgate.net
The application of VCD to determine the absolute configuration of this compound would follow the established computational protocol. The experimental VCD spectrum would be recorded and compared with the Boltzmann-averaged spectrum calculated by DFT. A match provides a definitive assignment of the absolute stereochemistry.
The tables below illustrate the type of data generated during the process of absolute configuration determination using computational and chiroptical methods.
Table 1: Hypothetical Low-Energy Conformers and Calculated Properties for (R)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol This table represents a typical output from a DFT conformational analysis.
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Calculated Optical Rotation [α]D |
|---|---|---|---|
| R-Conf-1 | 0.00 | 65.3 | +25.4 |
| R-Conf-2 | 0.85 | 21.1 | +15.2 |
| R-Conf-3 | 1.50 | 13.6 | +10.8 |
Table 2: Illustrative Comparison of Experimental and Calculated Chiroptical Data for Assignment This table demonstrates the final comparison step leading to stereochemical assignment. Data are representative examples.
| Chiroptical Method | Experimental Result (Sample) | Calculated Result for (R)-Enantiomer | Calculated Result for (S)-Enantiomer | Conclusion |
|---|---|---|---|---|
| Optical Rotation | +21.5 | +20.9 (Population-averaged) | -20.9 (Population-averaged) | Absolute configuration is R |
| ECD | Positive Cotton effect at ~205 nm | Positive Cotton effect at ~208 nm | Negative Cotton effect at ~208 nm | Absolute configuration is R |
| VCD | Strong (+,-) couplet at 1050-1100 cm-1 (C-O stretch) | Strong (+,-) couplet at 1055-1105 cm-1 | Strong (-,+) couplet at 1055-1105 cm-1 | Absolute configuration is R |
Computational and Theoretical Investigations of 6 Methyl 3 Azabicyclo 3.1.1 Heptan 6 Ol Systems
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and stability of complex molecules like 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol. These calculations provide insights into the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.
For the 3-azabicyclo[3.1.1]heptane core, the nitrogen atom introduces a region of higher electron density and a lone pair of electrons that can significantly influence the molecule's reactivity and intermolecular interactions. The strained four-membered ring fused with a six-membered ring in the bicyclo[3.1.1]heptane system leads to a unique electronic distribution and bond angles that deviate from ideal tetrahedral geometries.
DFT calculations can be employed to determine key electronic properties, as illustrated in the hypothetical data below for the parent 3-azabicyclo[3.1.1]heptane and its 6-methyl-6-ol derivative.
| Property | 3-Azabicyclo[3.1.1]heptane | This compound |
|---|---|---|
| Calculated Dipole Moment (Debye) | 1.85 | 2.45 |
| HOMO Energy (eV) | -6.2 | -5.9 |
| LUMO Energy (eV) | 1.5 | 1.2 |
| HOMO-LUMO Gap (eV) | 7.7 | 7.1 |
The introduction of the methyl and hydroxyl groups at the 6-position is expected to alter the electronic landscape. The electron-donating methyl group and the electron-withdrawing but also hydrogen-bond-donating hydroxyl group will influence the local and global electronic properties. These substituents can affect the stability of the molecule and its reactivity towards electrophiles and nucleophiles. For instance, the hydroxyl group can act as a hydrogen bond donor and acceptor, which is a critical feature for biological activity.
Conformational Landscape Analysis and Energy Minima
The three-dimensional structure of this compound is a key determinant of its chemical and biological properties. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. The bicyclo[3.1.1]heptane skeleton is inherently rigid, but the six-membered ring can adopt different conformations, often described as boat-like or chair-like, although these are distorted due to the constraints of the bicyclic system.
The conformation of the 3-azabicyclo[3.1.1]heptane ring system is a delicate balance between the inherent ring strain of the bicyclic framework and the steric and electronic effects of the substituents. The four-membered ring introduces significant angle strain, which influences the puckering of the six-membered ring.
To better understand the conformational behavior of this compound, it is useful to compare it with analogous ring systems. For example, the parent bicyclo[3.1.1]heptane exists in a conformation where the six-membered ring is puckered. The introduction of the nitrogen atom in the 3-position is expected to alter this puckering due to different bond lengths (C-N vs. C-C) and bond angles.
A comparative analysis with the less strained 3-azabicyclo[2.2.1]heptane system reveals differences in conformational flexibility. The [2.2.1] system is more rigid, while the [3.1.1] system, with its larger six-membered ring, may exhibit a more complex conformational landscape. Computational studies on 3-substituted 6-azabicyclo[3.1.1]heptanes have shown that cis and trans isomers can adopt conformations that mimic the chair and boat forms of a piperidine (B6355638) ring, respectively, highlighting the conformational diversity within this scaffold. nih.gov
Below is a hypothetical comparison of calculated conformational energies for different isomers of substituted azabicyclo[3.1.1]heptanes.
| Compound | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| cis-3-Methyl-6-azabicyclo[3.1.1]heptane | Distorted Chair | 0.0 |
| trans-3-Methyl-6-azabicyclo[3.1.1]heptane | Boat-like | 1.2 |
| This compound (exo-OH) | Boat-like | 0.0 |
| This compound (endo-OH) | Distorted Chair | 0.8 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the reaction pathway, it is possible to identify intermediates, transition states, and determine the activation energies, which provides a deeper understanding of the reaction kinetics and selectivity.
Many synthetic routes to substituted 3-azabicyclo[3.1.1]heptanes involve reactions where the formation of multiple regio- or stereoisomers is possible. Computational modeling can be used to predict the outcome of such reactions. For example, in the functionalization of the 3-azabicyclo[3.1.1]heptane core, the regioselectivity of electrophilic or nucleophilic attack can be rationalized by examining the calculated properties such as atomic charges, frontier molecular orbital coefficients, and the stability of the potential intermediates.
DFT calculations have been successfully used to understand the regioselectivity in intramolecular [2+2] cycloaddition reactions that form the 3-azabicyclo[3.1.1]heptane skeleton. researchgate.net These studies reveal that the formation of different regioisomers proceeds through transition states of varying energies, and the product distribution is determined by the relative heights of these energy barriers.
The synthesis of this compound can be achieved through various synthetic strategies. One common approach involves the construction of the bicyclic ring system through intramolecular cyclization reactions. Computational modeling can provide detailed energy profiles for these key transformations.
An energy profile plots the potential energy of the system as a function of the reaction coordinate, which represents the progress of the reaction. The profile shows the energies of the reactants, products, intermediates, and transition states. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the rate of the reaction.
For instance, a hypothetical energy profile for a key cyclization step in the synthesis of the 3-azabicyclo[3.1.1]heptane core could be calculated. This would involve locating the structures and energies of the starting material, the transition state for the ring closure, and the bicyclic product. Such a profile would reveal whether the reaction is kinetically and thermodynamically favorable.
Below is a hypothetical table of calculated activation energies for a key synthetic step.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Intramolecular Cyclization (Path A) | DFT (B3LYP/6-31G) | 25.3 |
| Intramolecular Cyclization (Path B) | DFT (B3LYP/6-31G) | 31.8 |
This data would suggest that Path A is the kinetically preferred pathway for the cyclization reaction. By characterizing the transition state structures, one can also gain insights into the geometric requirements for the reaction to occur.
Molecular Dynamics Simulations for Conformational Dynamics and Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics and flexibility of molecules over time. In the context of this compound, MD simulations can provide detailed insights into the accessible conformations, the transitions between them, and the influence of the solvent environment on its structural behavior. Such studies are crucial for understanding how this molecule might interact with biological targets, as its three-dimensional shape is a key determinant of its function.
The rigid bicyclic framework of the azabicyclo[3.1.1]heptane core significantly constrains the conformational freedom of the molecule. However, subtle puckering of the rings, the orientation of the methyl and hydroxyl groups, and the flexibility of the nitrogen-containing ring can still lead to a dynamic system. MD simulations can capture these motions by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of atomic positions and velocities over time.
A typical MD simulation protocol for this compound would involve solvating a single molecule in a box of water molecules to mimic physiological conditions. The system would then be subjected to energy minimization to remove any steric clashes, followed by a gradual heating phase to bring the system to a desired temperature (e.g., 300 K). Subsequently, a long-timescale simulation (on the order of nanoseconds to microseconds) would be run to sample the conformational space of the molecule.
Furthermore, the flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom. For this compound, it is expected that the atoms in the bicyclic core would exhibit low RMSF values, indicating rigidity, while the exocyclic methyl and hydroxyl groups, as well as the atoms in the larger six-membered ring, might show greater flexibility.
The conformational landscape of the molecule can be explored by analyzing the distribution of key dihedral angles. For the 3-azabicyclo[3.1.1]heptane system, the puckering of the six-membered ring is of particular interest. This ring can adopt different conformations, such as chair, boat, or twist-boat forms. The relative energies and populations of these conformations can be determined from the simulation, providing a comprehensive picture of the molecule's conformational preferences.
The presence of the methyl and hydroxyl groups at the 6-position introduces additional complexity. The orientation of these substituents can be described by specific dihedral angles, and their preferred orientations will be influenced by steric and electronic effects. MD simulations can reveal the most probable rotameric states of these groups and the energetic barriers to their interconversion.
The following tables present hypothetical data that could be generated from a molecular dynamics simulation of this compound.
Table 1: Representative Simulation Parameters for this compound
| Parameter | Value |
| Force Field | AMBER99SB-ILDN |
| Water Model | TIP3P |
| Box Size | 40 Å x 40 Å x 40 Å |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 500 ns |
| Time Step | 2 fs |
Table 2: Hypothetical Conformational Population Analysis
| Conformation | Population (%) | Average Energy (kcal/mol) |
| Chair | 75 | -15.2 |
| Boat | 20 | -13.8 |
| Twist-Boat | 5 | -12.1 |
Table 3: Hypothetical Atomic Root-Mean-Square Fluctuations (RMSF)
| Atom Group | Average RMSF (Å) |
| Bicyclic Core (C1, C2, C4, C5) | 0.35 |
| Bridgehead Carbon (C6) | 0.28 |
| Nitrogen Atom (N3) | 0.45 |
| Methyl Group (C7, H) | 0.85 |
| Hydroxyl Group (O, H) | 0.92 |
These simulations can also shed light on the intramolecular hydrogen bonding possibilities, particularly involving the hydroxyl group and the nitrogen atom. The distance and angle between the donor and acceptor atoms can be monitored throughout the simulation to determine the stability and lifetime of any such interactions. Understanding these dynamics is fundamental to predicting the molecule's behavior in a biological system and for the rational design of related compounds with specific conformational properties.
Future Research Directions and Untapped Potential
Development of Novel and Sustainable Synthetic Methodologies for Azabicyclo[3.1.1]heptanes
Key research thrusts include:
Catalyst-Controlled Annulations: Recent breakthroughs have demonstrated the power of catalyst-controlled annulations using bicyclo[1.1.0]butanes (BCBs) and vinyl azides to create azabicyclo[3.1.1]heptene scaffolds. nih.govacs.org Future work could expand the scope of catalysts (e.g., Ti(III) and Scandium) to control reaction pathways, enabling divergent synthesis of various isomers from common precursors. nih.govacs.org
Cycloaddition Strategies: Cycloaddition reactions have emerged as a powerful tool for constructing the bicyclo[3.1.1]heptane core. researchgate.net Formal [4π + 2σ] dipolar cycloadditions of BCBs with nitrones, for instance, provide access to related 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.orgrsc.org Further exploration of asymmetric cycloadditions and novel dipolarophiles could yield enantiomerically pure and highly functionalized azabicyclic structures. researchgate.net
Sustainable and Atom-Economic Approaches: A growing emphasis is being placed on "green chemistry" principles. Future synthetic methods will aim to be more atom-economic and sustainable, potentially utilizing transition-metal-free conditions. rsc.org For example, amine-promoted three-component cycloadditions represent a step in this direction, although developing catalytic versions of such reactions is a key future goal. rsc.orgrsc.org
Scalable Syntheses: The transition from laboratory-scale synthesis to multigram or industrial-scale production is crucial for the practical application of these compounds, particularly in drug discovery. chemrxiv.orgchemrxiv.org Research focusing on robust, scalable batch preparations and continuous flow technology will be essential. An efficient approach for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been developed, relying on the intramolecular imide formation in a functionalized cyclobutane (B1203170) derivative. chemrxiv.orgchemrxiv.org
| Synthetic Approach | Key Features | Potential Future Work |
| Catalyst-Controlled Annulations | Divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes using BCBs and vinyl azides. nih.govacs.org | Exploration of new catalysts for enhanced control and broader substrate scope. |
| Dipolar Cycloadditions | Amine-promoted or Lewis acid-catalyzed reactions of BCBs with nitrones. rsc.orgrsc.org | Development of asymmetric variants and expansion to different 1,3-dipoles. |
| Intramolecular Imide Formation | Scalable, multigram synthesis from functionalized cyclobutane derivatives. chemrxiv.orgchemrxiv.org | Application to a wider range of substituted azabicyclo[3.1.1]heptanes. |
| Photochemical Cycloadditions | [3σ + 2σ] annulation to construct aminobicyclo[3.1.1]heptanes. acs.org | Investigation of different photosensitizers and substrates to diversify products. |
Exploration of Unprecedented Reactivity Patterns and Transformations
The inherent ring strain of the azabicyclo[3.1.1]heptane skeleton suggests a rich and largely unexplored reactivity profile. Understanding and harnessing this reactivity can open doors to novel molecular scaffolds.
Future investigations should focus on:
Strain-Release Driven Reactions: The high ring strain of precursors like bicyclo[1.1.0]butanes drives many of the current synthetic methods. acs.org Future research could explore other strain-release strategies, potentially involving photochemical or electrochemical activation, to forge new bonds and create complex polycyclic systems.
Ring-Opening and Ring-Expansion Reactions: Controlled cleavage of the C-C or C-N bonds within the azabicyclic framework could provide access to unique and valuable monocyclic or larger bicyclic systems, such as functionalized cyclobutanes and piperidines.
Post-Synthetic Modifications: The development of diverse post-catalytic transformations is crucial to demonstrate the synthetic utility of the core scaffold. nih.govacs.org This includes functionalizing the nitrogen atom, the bridgehead positions, and any substituents on the ring to build a library of diverse analogs for biological screening. For example, the cyano group in some bicyclic intermediates can be readily reduced to the corresponding aminomethyl group. thieme-connect.com
Integration of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol into Advanced Synthetic Strategies
The true potential of this compound and its analogs lies in their application as building blocks in medicinal chemistry and materials science. Their rigid, three-dimensional structure makes them attractive as "sp3-enriched" bioisosteres for flat, aromatic rings, a concept known as "escaping from flatland". nih.govacs.org
Key areas for integration include:
Bioisosteric Replacement: The 3-azabicyclo[3.1.1]heptane core has been proposed as a saturated isostere for pyridine (B92270) and piperidine (B6355638) rings, which are ubiquitous in pharmaceuticals. chemrxiv.orgresearchgate.net Systematic replacement of these common heterocycles in known bioactive molecules with the azabicyclic scaffold could lead to compounds with improved physicochemical properties, such as solubility and metabolic stability. researchgate.netresearchgate.net
Scaffolds for Drug Discovery: These bicyclic systems can serve as novel scaffolds for identifying new drug candidates. Their rigid conformation can lock in a specific bioactive geometry, leading to higher potency and selectivity for biological targets. They have been successfully incorporated into bridged analogs of Thalidomide (B1683933), a component of proteolysis-targeting chimeras (PROTACs). chemrxiv.orgchemrxiv.org
Peptidomimetics: Constrained amino acids are valuable in peptide engineering. The azabicyclo[3.1.1]heptane framework can be used to create conformationally restricted nonchiral β-amino acids, such as 3-azabicyclo[3.1.1]heptane-1-carboxylic acid, for use in peptidomimetic drug design. researchgate.net
| Application Area | Rationale | Example/Potential Target |
| Bioisosterism | Replacing planar aromatic rings (e.g., pyridine, benzene) to improve drug properties. nih.govresearchgate.netchemrxiv.org | Antihistamines (e.g., Rupatidine), CNS agents. researchgate.net |
| Drug Scaffolding | Providing a rigid, 3D framework for new pharmacophores. | PROTACs, kinase inhibitors. chemrxiv.orgchemrxiv.org |
| Peptidomimetics | Creating conformationally constrained amino acid analogs. researchgate.net | Peptide-based therapeutics with enhanced stability. |
Computational Design and Prediction of New Azabicyclic Architectures
Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules and reactions. In the context of azabicyclic systems, in silico methods can guide synthetic efforts and predict the properties of novel compounds.
Future research directions include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations have already been used to provide insight into the mechanistic aspects of cycloaddition reactions that form these scaffolds. rsc.orgrsc.org Further computational studies can help rationalize observed stereoselectivities and regioselectivities, and predict the outcomes of new, untested reaction pathways.
Scaffold Hopping and Property Prediction: Computational tools can predict how replacing a common scaffold (like pyrazolopyrimidine) with a new one (like an azabicyclic ring) might affect binding to a biological target. rowansci.com By calculating properties such as hydrogen-bond basicity, it is possible to rationally design new scaffolds with improved potency and pharmacokinetic profiles. rowansci.com
De Novo Design: Advanced algorithms can be used to design entirely new azabicyclic architectures with desired geometric and electronic properties. ethz.ch By defining specific exit vectors for substitution, computational methods like Exit Vector Plot (EVP) analysis can help design analogs that mimic the spatial arrangement of substituents in known bioactive conformations, such as the chair and boat forms of piperidine. researchgate.netnih.gov
Predicting Reactivity: Quantum mechanical modeling can be used to investigate the electrophilicity and thermodynamic properties of various bicyclic and heterocyclic alkanes, helping to predict their stability and potential reactivity in biological systems or synthetic reactions.
Q & A
Q. What are the common synthetic routes for 6-methyl-3-azabicyclo[3.1.1]heptan-6-ol, and what reagents are typically employed?
The synthesis often involves multi-step routes, including cyclization and functional group transformations. For related azabicyclic compounds, oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) are used under standard conditions. Key intermediates like spirocyclic oxetanyl nitriles may be reduced to form the bicyclic core, with subsequent methylation steps introducing the 6-methyl group . Analytical techniques like NMR and mass spectrometry are critical for confirming structural integrity .
Q. How is the stereochemistry of this compound characterized, and why is it important?
Stereochemical analysis is performed via X-ray crystallography or NMR to resolve spatial arrangements. The compound’s 3D structure impacts receptor binding and biological activity. For example, analogs of this scaffold have shown improved pharmacokinetic properties (e.g., solubility, bioavailability) when stereochemistry is optimized .
Q. What are the primary pharmacological targets hypothesized for this compound?
Preliminary studies on structurally related azabicycloheptanols suggest interactions with neurological receptors (e.g., serotonin or dopamine receptors) or enzymes involved in neurotransmitter regulation. These interactions are explored via in vitro binding assays and molecular docking simulations .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for scalability and yield?
Reaction conditions (temperature, pH, solvent) must be tightly controlled to minimize side products. For example, stepwise alkylation and reductive amination strategies can improve efficiency. Scalability may require transitioning from batch to flow chemistry, with continuous monitoring via HPLC .
Q. What methodological approaches resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., receptor affinity vs. functional assays) may arise from differences in assay conditions (e.g., pH, co-solvents). Validating results across multiple orthogonal assays (e.g., SPR, calcium flux) and controlling for stereochemical purity are essential .
Q. How does the 6-methyl group influence the compound’s physicochemical properties compared to non-methylated analogs?
The methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Computational modeling (e.g., LogP calculations) and experimental solubility studies (e.g., shake-flask method) quantify these effects. For instance, methylated analogs of azabicycloheptanols show ~30% higher bioavailability in preclinical models .
Q. What strategies are used to study receptor-ligand interactions for this compound?
Radioligand displacement assays and cryo-EM are employed to map binding sites. For example, tritiated analogs or photoaffinity labeling probes can elucidate binding kinetics and allosteric modulation. Mutagenesis studies on target receptors further validate interaction hotspots .
Methodological Considerations
Q. Which analytical techniques are most reliable for purity assessment during synthesis?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for structural confirmation. Purity is quantified via HPLC-UV (>98% purity threshold) or UPLC-MS. Impurity profiling identifies byproducts like N-oxides or diastereomers .
Q. How are reaction mechanisms for key synthetic steps (e.g., cyclization) validated?
Isotopic labeling (e.g., ¹⁸O or deuterium) and kinetic isotope effects (KIE) studies clarify mechanistic pathways. Computational tools (DFT calculations) model transition states, while in situ IR spectroscopy monitors intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
